1-(2-Fluoro-4-methylphenyl)ethan-1-ol
Description
1-(2-Fluoro-4-methylphenyl)ethan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₁FO and a molecular weight of 154.17 g/mol. The compound features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, attached to an ethanol moiety.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7,11H,1-2H3 |
InChI Key |
ULWRQNPVTIMXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Fluoro-4-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 1-(2-Fluoro-4-methylphenyl)ethane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 1-(2-Fluoro-4-methylphenyl)ethanone.
Reduction: 1-(2-Fluoro-4-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can enhance its binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues, their substituents, molecular weights, and notable properties:
Key Observations:
- Fluorine Substitution : The presence of fluorine at the 2-position (as in the target compound) introduces electron-withdrawing effects, which can stabilize the aromatic ring and influence reactivity in substitution reactions. Compounds with multiple fluorines (e.g., 2,4-difluoro derivatives) exhibit enhanced stability but may reduce solubility .
- In contrast, the target compound’s methyl group contributes to hydrophobicity.
- Enantioselectivity : Both the target compound and (1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol () highlight the importance of stereochemistry in synthetic applications, likely synthesized via biocatalytic reduction or asymmetric hydrogenation .
Spectroscopic Data
provides NMR data for structurally related alcohols:
- 1-(Pyridin-4-yl)ethan-1-ol : Methyl protons at δ = 1.46, hydroxyl at δ = 4.13.
- Benzyl Alcohol : Hydroxyl at δ = 2.62, aromatic protons at δ = 7.28–8.34.
- Target Compound : Expected downfield shifts for protons near the fluorine atom (e.g., aromatic protons at δ ~7.2–7.5) and methyl groups (δ ~2.3–2.5).
Stability and Reactivity
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